![molecular formula C13H20N2O B1285225 {4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine CAS No. 122893-33-8](/img/structure/B1285225.png)
{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine
Overview
Description
{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine, also known as 4-{2-(pyrrolidin-1-yl)ethoxy}phenylmethanamine, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to be a potent agonist for the serotonin 5-HT2A receptor and has been studied for its effects on biochemical and physiological processes.
Scientific Research Applications
Drug Discovery and Development
The pyrrolidine ring, a core component of “{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine”, is widely utilized in medicinal chemistry due to its versatility and the ability to enhance the pharmacokinetic profile of drug candidates . This compound can serve as a scaffold for developing new drugs with improved selectivity and efficacy. Its stereochemistry and sp3-hybridization allow for the exploration of pharmacophore space, potentially leading to novel treatments for diseases.
Biological Activity Modulation
Steric factors of the pyrrolidine ring influence biological activity, which is crucial in the structure-activity relationship (SAR) studies . By modifying the spatial orientation of substituents on the pyrrolidine ring, researchers can develop compounds with different biological profiles, which is essential for creating targeted therapies for various health conditions.
Enantioselective Synthesis
The stereogenicity of the carbons in the pyrrolidine ring makes “{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine” an excellent candidate for enantioselective synthesis . This is particularly important for creating drugs that require specific stereochemistry to bind to enantioselective proteins effectively.
Pharmacophore Exploration
The non-planarity of the pyrrolidine ring, known as “pseudorotation”, allows for increased three-dimensional coverage in molecular modeling . This property is beneficial for pharmacophore exploration, aiding in the identification of key features responsible for a compound’s biological activity.
ADME/Tox Optimization
Incorporating the pyrrolidine ring into drug molecules can help modify physicochemical parameters, leading to better absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles . This optimization is critical for the success of a drug in clinical trials and its subsequent therapeutic use.
Chemical Synthesis
The compound’s structure allows for various synthetic strategies, including ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings . These methods are fundamental in the synthesis of complex molecules for research and therapeutic applications.
Target Selectivity Enhancement
The pyrrolidine scaffold can be used to create bioactive molecules with enhanced target selectivity . This selectivity is vital for reducing off-target effects and increasing the therapeutic index of potential drug candidates.
Mechanism of Action
Target of Action
The primary target of {4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine is the Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the biosynthesis of the proinflammatory mediator leukotriene B4 .
Mode of Action
It is known that the compound’s interaction with the enzyme could potentially influence the production of leukotriene b4, a potent mediator of inflammation .
Biochemical Pathways
Given its target, it is likely to impact the leukotriene biosynthesis pathway . This could lead to downstream effects on inflammatory responses in the body.
Result of Action
By targeting leukotriene a-4 hydrolase, it could potentially modulate the production of leukotriene b4, thereby influencing inflammatory responses .
properties
IUPAC Name |
[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-11-12-3-5-13(6-4-12)16-10-9-15-7-1-2-8-15/h3-6H,1-2,7-11,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTRPMDTKZJSDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560154 | |
Record name | 1-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00560154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine | |
CAS RN |
122893-33-8 | |
Record name | 1-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00560154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | {4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.